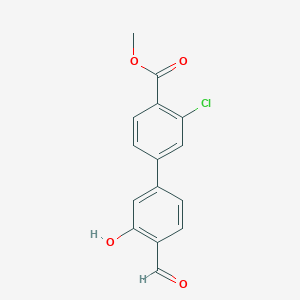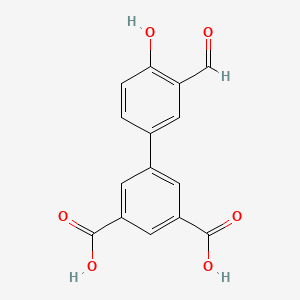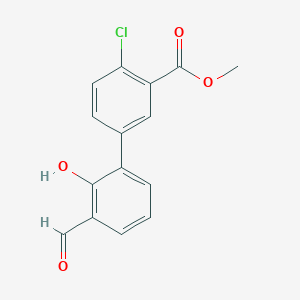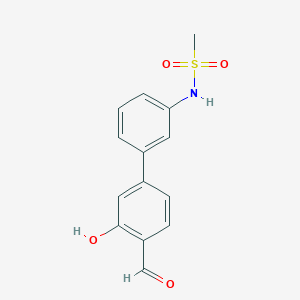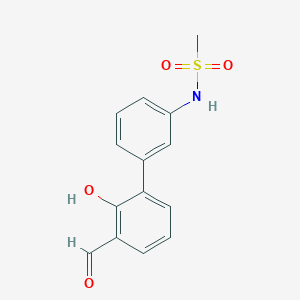
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol (2F6MPP) is an organosulfur compound with a phenolic group at the para position of the formyl group. This compound has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Finally, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can protect cells from oxidative stress, reduce inflammation, and inhibit the growth of certain cancer cells. In vivo studies have also shown that it can reduce inflammation and protect cells from oxidative stress. Additionally, it has been shown to reduce the risk of cardiovascular disease and lower blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments has several advantages. First, it is relatively easy to synthesize and can be used in a variety of experiments. Second, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of antioxidants, anti-inflammatories, and anti-cancer agents. However, there are also some limitations to its use. For example, it is not very stable and can easily degrade in the presence of light or oxygen. Additionally, it is not very soluble in water, making it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the research of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95%. First, further studies should be conducted to determine its pharmacokinetics and pharmacodynamics. Second, more studies should be conducted to explore its potential applications in the fields of chemistry, biology, and medicine. Third, further studies should be conducted to better understand its mechanism of action and the underlying biochemical and physiological effects. Finally, further studies should be conducted to explore its potential as a drug for the treatment of various diseases.
Synthesemethoden
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized via a three-step process. The first step involves the reaction of 3-methylsulfonylaminophenol with formaldehyde in the presence of sulfuric acid. This reaction produces a Schiff base, which is then reduced to 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% using sodium borohydride. The final product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in the fields of chemistry, biology, and medicine. In chemistry, it has been used as a reagent for the synthesis of other compounds. In biology, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In medicine, it has been studied for its potential use as a drug for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[3-(3-formyl-2-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15-12-6-2-4-10(8-12)13-7-3-5-11(9-16)14(13)17/h2-9,15,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMYEKDLMSAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685365 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261945-24-7 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
